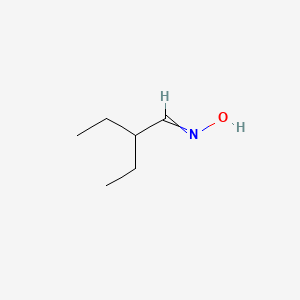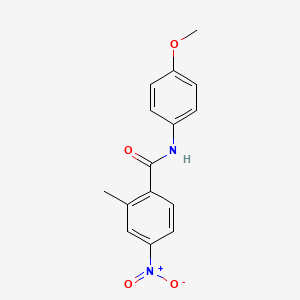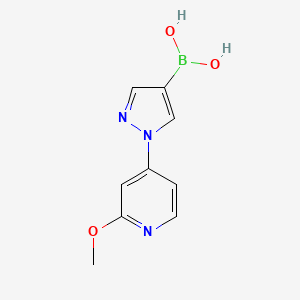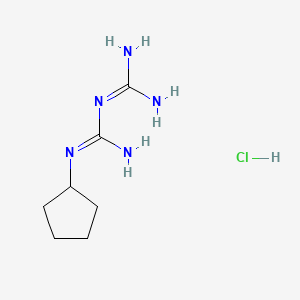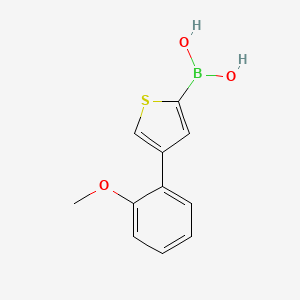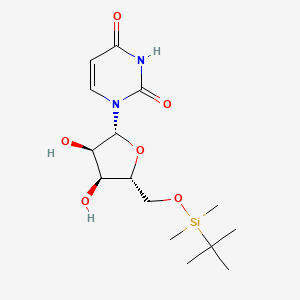
5'-O-t-butyldimethylsilyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside derivative of uridine. This compound is characterized by the presence of a dimethylsilyl group attached to the 5’-hydroxyl group of uridine. The modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- typically involves the protection of the 5’-hydroxyl group of uridine with a dimethylsilyl group. This can be achieved through the reaction of uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or flash chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of uridine.
Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine-5’-aldehyde, while reduction could produce uridine-5’-alcohol .
Applications De Recherche Scientifique
Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studies involving RNA synthesis and modification.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a component in antiviral drugs.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications
Mécanisme D'action
The mechanism of action of Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylsilyl group enhances the compound’s stability, allowing it to resist enzymatic degradation and participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Uridine, 5’-O-[(1,1-dimethylethyl)diphenylsilyl]-
- Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-
Uniqueness
Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific modification at the 5’-hydroxyl group, which enhances its stability and solubility compared to other uridine derivatives. This makes it particularly useful in applications requiring high stability and resistance to enzymatic degradation .
Propriétés
Numéro CAS |
54925-65-4 |
|---|---|
Formule moléculaire |
C15H26N2O6Si |
Poids moléculaire |
358.46 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)17-7-6-10(18)16-14(17)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H,16,18,21)/t9-,11-,12-,13-/m1/s1 |
Clé InChI |
IDXWTSSXQWGFCF-OJAKKHQRSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


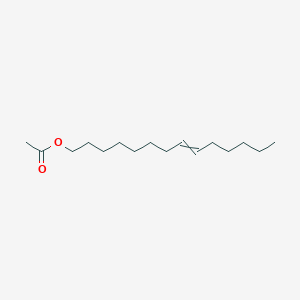
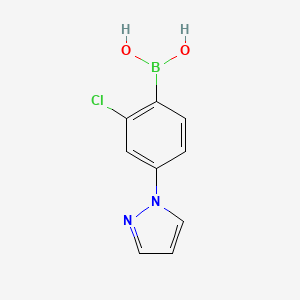
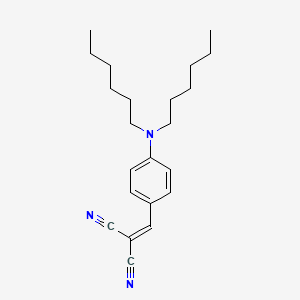
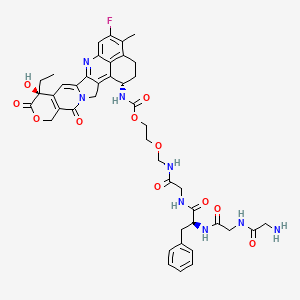
![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B14080486.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
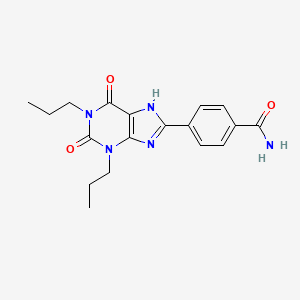
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)
